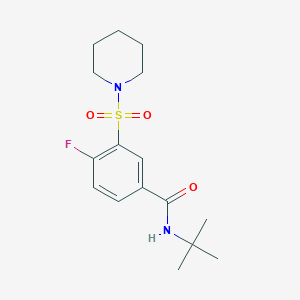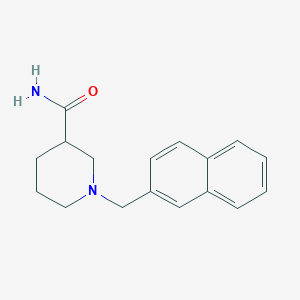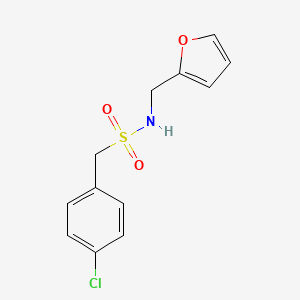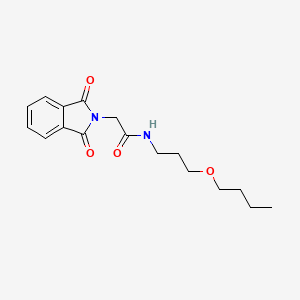
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is involved in the development and progression of several diseases.
Mechanism of Action
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways, including the PI3K/AKT pathway, which promotes cell survival and proliferation. By inhibiting BTK, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide blocks these signaling pathways and induces apoptosis in B-cell malignancies. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide also inhibits the activation of B-cells and reduces the production of autoantibodies in autoimmune diseases.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have good selectivity for BTK over other kinases, such as Tec and Itk. In preclinical studies, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to induce apoptosis in B-cell malignancies and reduce the production of autoantibodies in autoimmune diseases. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is its potent inhibitory activity against BTK, which makes it a promising therapeutic agent in the treatment of various cancers and autoimmune diseases. N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide also has good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is its selectivity for BTK over other kinases, which may limit its use in certain diseases where other kinases are involved in the pathogenesis.
Future Directions
There are several future directions for the development of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide as a therapeutic agent. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the efficacy and safety of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide in clinical trials for the treatment of various cancers and autoimmune diseases. Further studies are also needed to investigate the potential of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its efficacy in the treatment of cancer.
Synthesis Methods
The synthesis of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide involves several steps, starting with the reaction of 4-fluoro-3-nitrobenzoic acid with tert-butylamine to form the corresponding amide. This intermediate is then reacted with piperidine and sulfonyl chloride to give the final product, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. The synthesis of N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been reported in several research papers, and the compound has been prepared in both racemic and enantiopure forms.
Scientific Research Applications
N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases. In preclinical studies, N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has shown promising results in inhibiting the growth and proliferation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-(tert-butyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to have potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting the activation of B-cells and reducing the production of autoantibodies.
properties
IUPAC Name |
N-tert-butyl-4-fluoro-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-16(2,3)18-15(20)12-7-8-13(17)14(11-12)23(21,22)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEFTOALEVUCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)


![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)



![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5108161.png)